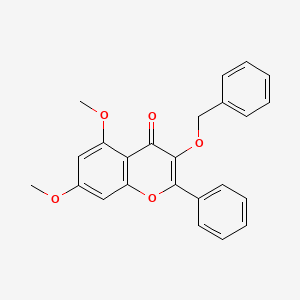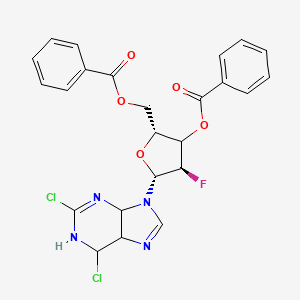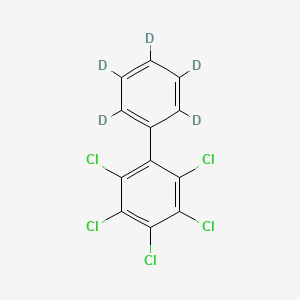
2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled derivative of 2,3,4,5,6-pentachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health impacts . The deuterium labeling is often used in scientific research to study the compound’s behavior and interactions in various environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the reaction . The deuterium-labeled version, 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5, is synthesized by incorporating deuterium atoms into the biphenyl structure before chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,4,5,6-pentachlorobiphenyl, involves large-scale chlorination processes. These processes are conducted in reactors designed to handle the corrosive nature of chlorine gas and the high temperatures required for the reaction . The deuterium-labeled compounds are produced in smaller quantities, often in specialized facilities that can handle the precise conditions needed for deuterium incorporation .
化学反応の分析
Types of Reactions
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while reduction can produce less chlorinated biphenyls .
科学的研究の応用
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Environmental Studies: To track the movement and degradation of PCBs in the environment.
Toxicology: To study the toxic effects of PCBs on living organisms.
Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion of PCBs in biological systems.
Analytical Chemistry: As a standard for calibrating instruments and validating analytical methods.
作用機序
The mechanism of action of 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the detoxification and elimination of foreign substances from the body .
類似化合物との比較
Similar Compounds
Uniqueness
2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies . This labeling provides insights into the compound’s behavior and interactions that are not possible with non-labeled analogs .
特性
分子式 |
C12H5Cl5 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentadeuteriophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D,5D |
InChIキー |
GGMPTLAAIUQMIE-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



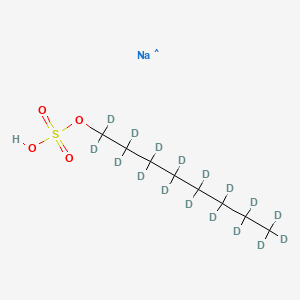
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
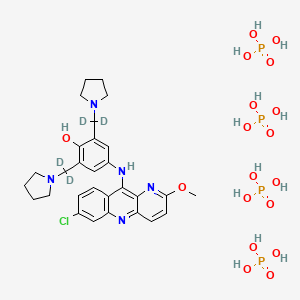

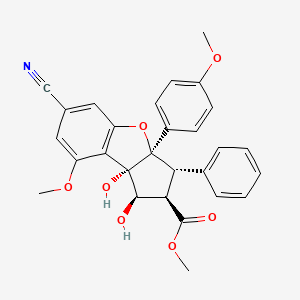

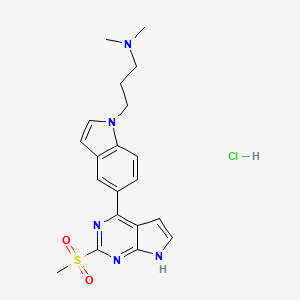
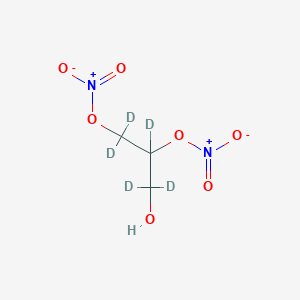
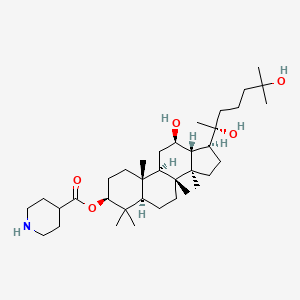
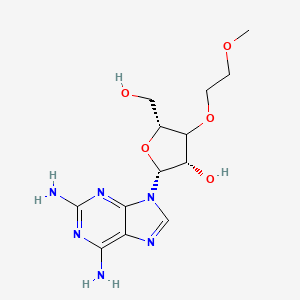
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
